(S)-8-Bromo-7-fluorochroman-4-amine
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Overview
Description
(S)-8-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 8th position and a fluorine atom at the 7th position on the chroman ring, with an amine group at the 4th position. The stereochemistry is specified as the (S)-enantiomer, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Bromo-7-fluorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a chroman derivative, followed by the introduction of the amine group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor. The amine group can be introduced using reductive amination techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
(S)-8-Bromo-7-fluorochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-8-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (S)-8-Bromo-7-chlorochroman-4-amine
- (S)-8-Bromo-7-methylchroman-4-amine
- (S)-8-Bromo-7-iodochroman-4-amine
Comparison: (S)-8-Bromo-7-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorine atom can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug development.
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
(4S)-8-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChI Key |
SBQXRBFEBQFTLF-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2Br)F |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Br)F |
Origin of Product |
United States |
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